Adamantane-d16

Description

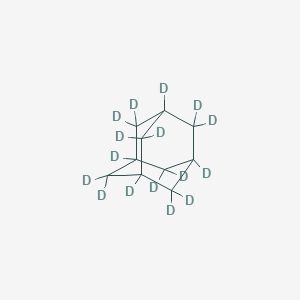

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILYTVJVMAKLC-QJESCHDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481581 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30470-60-1 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Adamantane-d16: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties and applications of Adamantane-d16, a deuterated analog of adamantane (B196018). This document is intended to be a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development who utilize stable isotope-labeled compounds.

Introduction

Adamantane-d16, also known as perdeuteroadamantane, is a saturated polycyclic hydrocarbon with the chemical formula C₁₀D₁₆.[1][2] It is a white, crystalline solid at room temperature.[2] The rigid, cage-like structure of the adamantane moiety imparts unique physicochemical properties, making it a valuable scaffold in medicinal chemistry and materials science. Adamantane derivatives have been successfully developed into drugs for a variety of therapeutic areas, including antiviral and neurodegenerative diseases.[3]

Adamantane-d16 serves as a crucial tool in the development and analysis of these adamantane-based pharmaceuticals. Its primary application lies in its use as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] The use of deuterated internal standards is considered the gold standard in bioanalytical method validation, as they closely mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of quantitative data.[5][6][7]

Physicochemical Properties

The physical and chemical properties of Adamantane-d16 are summarized in the table below. These properties are similar to those of its non-deuterated counterpart, with the primary difference being its higher molecular weight due to the presence of sixteen deuterium (B1214612) atoms.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀D₁₆ | [1][2] |

| Molecular Weight | 152.33 g/mol | [1][2] |

| CAS Number | 30470-60-1 | [1][2] |

| Appearance | White solid | [2] |

| Melting Point | 209-212 °C (subl.) | [2] |

| Isotopic Purity | ≥98 atom % D | [2] |

| Solubility | Soluble in nonpolar organic solvents | [3] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the replacement of all protons with deuterium, a ¹H NMR spectrum of pure Adamantane-d16 would show no signals. The absence of proton signals makes it an excellent solvent or matrix for ¹H NMR studies of other compounds.

-

¹³C NMR: The ¹³C NMR spectrum of adamantane shows two signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) carbons.[8][9][10] For Adamantane-d16, these signals would be expected to be split into multiplets due to coupling with the attached deuterium atoms (¹J_CD). The chemical shifts would also be slightly shifted upfield compared to adamantane due to the isotope effect. The spectrum of adamantane shows signals at approximately 28.5 ppm (CH) and 37.9 ppm (CH₂).[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum of adamantane is characterized by C-H stretching and bending vibrations.[12][13] In Adamantane-d16, these bands will be shifted to lower wavenumbers due to the heavier mass of deuterium. The C-D stretching vibrations are typically observed in the 2100-2250 cm⁻¹ region, while C-D bending vibrations appear at lower frequencies. This clear spectral window in the typical C-H stretching region (2800-3000 cm⁻¹) can be advantageous in certain analytical applications.

Mass Spectrometry (MS)

The mass spectrum of Adamantane-d16 is expected to show a molecular ion peak ([M]⁺) at m/z 152.33. The fragmentation pattern will be influenced by the increased mass of the fragments containing deuterium. For comparison, the mass spectrum of adamantane shows a molecular ion peak at m/z 136 and characteristic fragments at m/z 93, 79, and 41.[9][14]

Experimental Protocols

The primary application of Adamantane-d16 is as an internal standard in quantitative bioanalysis. Below is a detailed, representative protocol for the quantification of an adamantane-containing drug in human plasma using LC-MS/MS.

Quantification of an Adamantane-Containing Drug in Human Plasma by LC-MS/MS

This protocol outlines the steps for a bioanalytical method validation and subsequent sample analysis, adhering to the principles of regulatory guidelines.[15]

4.1.1. Materials and Reagents

-

Analyte (adamantane-containing drug) reference standard

-

Adamantane-d16 (internal standard)

-

Control human plasma (with anticoagulant)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

4.1.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and Adamantane-d16 in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of Adamantane-d16 at a concentration of 100 ng/mL in the same diluent.

4.1.3. Preparation of Calibration Standards and Quality Control Samples

-

Spike control human plasma with the appropriate analyte working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

-

Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

4.1.4. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown study sample), add 20 µL of the Adamantane-d16 working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

4.1.5. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the analyte and Adamantane-d16.

4.1.6. Data Analysis and Quantification

-

Integrate the peak areas for the analyte and Adamantane-d16.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analyte in QC and unknown samples from the calibration curve.

Mandatory Visualizations

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard like Adamantane-d16.

References

- 1. Adamantane-d16 | CAS 30470-60-1 | LGC Standards [lgcstandards.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kbfi.ee [kbfi.ee]

- 9. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]

- 11. nmrprobe.org [nmrprobe.org]

- 12. researchgate.net [researchgate.net]

- 13. Adamantane [webbook.nist.gov]

- 14. Adamantane [webbook.nist.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Isotopic Enrichment of Adamantane-d16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic enrichment of Adamantane-d16, a perdeuterated isotopologue of adamantane (B196018). This document details the fundamental synthetic strategies for constructing the adamantane core and the subsequent isotopic labeling methodologies to achieve high levels of deuterium (B1214612) incorporation. Experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Adamantane and its Deuterated Analogue

Adamantane (C₁₀H₁₆) is a rigid, tricyclic hydrocarbon with a unique cage-like structure resembling a subunit of the diamond lattice. Its high degree of symmetry, thermal stability, and lipophilicity have made it a valuable scaffold in the design of therapeutics and advanced materials. Adamantane-d16 (C₁₀D₁₆), in which all sixteen hydrogen atoms are replaced with deuterium, is a crucial tool in various scientific disciplines. It serves as an internal standard in mass spectrometry-based analytical methods, a tracer for metabolic studies, and a probe in mechanistic investigations of chemical reactions. The kinetic isotope effect imparted by the carbon-deuterium bonds can also be leveraged to modulate the metabolic stability of drug candidates.

Synthesis of the Adamantane Core

The most prevalent and industrially viable method for synthesizing the adamantane framework is the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene (B3024363). This process is a thermodynamically controlled isomerization that transforms a readily available starting material into the highly stable adamantane structure.

Lewis Acid-Catalyzed Rearrangement

This method typically involves the use of strong Lewis acids, such as aluminum chloride (AlCl₃) or superacids, to promote a complex series of carbocation rearrangements. The general transformation is outlined below:

Caption: Lewis acid-catalyzed synthesis of the adamantane core.

A detailed experimental protocol for this rearrangement is provided in the subsequent sections.

Isotopic Enrichment: Perdeuteration of Adamantane

The introduction of deuterium to achieve Adamantane-d16 is accomplished through a hydrogen-deuterium (H-D) exchange reaction. This process involves the replacement of all C-H bonds with C-D bonds, typically in the presence of a deuterium source and a catalyst.

Catalytic Hydrogen-Deuterium Exchange

A common and effective method for perdeuteration is the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). The catalyst facilitates the activation of the C-H bonds, allowing for the exchange with deuterium.

Caption: Catalytic H-D exchange for the synthesis of Adamantane-d16.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of adamantane and its subsequent perdeuteration.

Synthesis of Adamantane from Tetrahydrodicyclopentadiene

This protocol is adapted from established literature procedures for the Lewis acid-catalyzed isomerization.

Materials:

-

endo-Tetrahydrodicyclopentadiene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Petroleum ether (boiling point 30-60 °C)

-

Chromatography-grade alumina (B75360)

-

Dry ice-acetone bath

Procedure:

-

In a suitable reaction vessel equipped with a magnetic stirrer and an air condenser, place molten endo-tetrahydrodicyclopentadiene.

-

Carefully add anhydrous aluminum chloride to the reaction mixture. An exothermic reaction will initiate the isomerization.

-

Heat the reaction mixture with stirring. The temperature and reaction time will depend on the scale of the reaction and should be optimized accordingly.

-

After the reaction is complete, cool the mixture to room temperature. The product mixture will typically consist of an upper layer containing adamantane and a lower tarry layer.

-

Decant the upper layer and rinse the reaction flask with petroleum ether.

-

Warm the petroleum ether suspension to dissolve the adamantane completely.

-

Decolorize the solution by adding chromatography-grade alumina and filter the hot solution.

-

Concentrate the filtrate by distillation and then cool it in a dry ice-acetone bath to crystallize the adamantane.

-

Collect the solid adamantane by suction filtration.

Synthesis of Adamantane-d16 via Catalytic H-D Exchange

This protocol describes a general method for the perdeuteration of adamantane using a heterogeneous catalyst.

Materials:

-

Adamantane

-

Palladium on carbon (10 wt% Pd/C)

-

Deuterium oxide (D₂O, 99.9 atom % D) or Deuterium gas (D₂)

-

Anhydrous solvent (e.g., dioxane or tetrahydrofuran)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a pressure-rated reaction vessel, combine adamantane and 10% Pd/C.

-

Purge the vessel with an inert gas to remove air and moisture.

-

Add the anhydrous solvent to the vessel under the inert atmosphere.

-

Introduce the deuterium source:

-

Using D₂O: Add an excess of D₂O to the reaction mixture.

-

Using D₂ gas: Evacuate the inert gas and introduce D₂ gas to the desired pressure.

-

-

Heat the reaction mixture with vigorous stirring to a temperature and for a duration sufficient to achieve complete H-D exchange. These conditions may require optimization.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Remove the solvent under reduced pressure.

-

The crude Adamantane-d16 can be purified by sublimation or recrystallization from a suitable solvent.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of Adamantane-d16.

Table 1: Synthesis of Adamantane

| Parameter | Value | Reference |

| Starting Material | endo-Tetrahydrodicyclopentadiene | |

| Catalyst | Anhydrous Aluminum Chloride | |

| Typical Yield | 15-20% |

Table 2: Properties and Characterization of Adamantane-d16

| Property | Value | Reference |

| Chemical Formula | C₁₀D₁₆ | |

| Molecular Weight | 152.33 g/mol | |

| Isotopic Purity | ≥98 atom % D | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 209-212 °C (subl.) | [1] |

Workflow and Logical Relationships

The overall process for obtaining pure Adamantane-d16 involves a multi-step workflow, from the synthesis of the adamantane core to its purification and final characterization.

Caption: Overall workflow for the synthesis and purification of Adamantane-d16.

Conclusion

This technical guide provides a foundational understanding and practical protocols for the synthesis and isotopic enrichment of Adamantane-d16. The Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene remains the most efficient route to the adamantane core. Subsequent perdeuteration via catalytic hydrogen-deuterium exchange allows for the production of highly enriched Adamantane-d16. The detailed methodologies and structured data presented herein are intended to support researchers in the successful preparation and application of this important isotopically labeled compound.

References

A Technical Guide to High-Purity Adamantane-d16 for Researchers and Drug Development Professionals

Introduction: Adamantane-d16, the perdeuterated form of adamantane (B196018), is a valuable tool in advanced scientific research, particularly in the fields of drug discovery, materials science, and analytical chemistry. Its unique cage-like structure and isotopic purity make it an excellent internal standard for mass spectrometry and a reference standard for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth overview of commercially available high-purity Adamantane-d16, its applications, and detailed experimental considerations.

Commercial Suppliers of High-Purity Adamantane-d16

The selection of a suitable supplier for high-purity Adamantane-d16 is critical for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the offerings from prominent commercial suppliers.

| Supplier | Product Number(s) | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 488689 | ≥ 98 | ≥ 98% (CP) | Custom packaging available |

| CDN Isotopes | D-1165 | 98 | Not specified | 250 mg, 500 mg |

| Santa Cruz Biotechnology | sc-220839 | Not specified | Not specified | Inquire |

| Clinivex | RCLS2L101965 | Not specified | High-Purity | Inquire |

| Chiron (via ESSLAB) | Not specified | Not specified | Solution in isooctane (B107328) (1000 µg/mL) | 1 mL |

| MedchemExpress | HY-N2427S | Not specified | 98.40% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

Experimental Protocols and Applications

High-purity Adamantane-d16 is primarily utilized as an internal standard in mass spectrometry-based analyses and as a chemical shift reference in NMR spectroscopy.

Adamantane-d16 as an Internal Standard in Mass Spectrometry

Principle: Due to its chemical inertness and distinct mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, Adamantane-d16 serves as an ideal internal standard. It is added in a known quantity to a sample to correct for variations in sample preparation and instrument response, thereby enabling accurate quantification of the analyte of interest.

Detailed Methodology:

-

Standard Preparation: Prepare a stock solution of Adamantane-d16 in a high-purity organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. From this stock, create a series of working standard solutions at concentrations relevant to the expected analyte concentration range.

-

Sample Spiking: Add a precise volume of the Adamantane-d16 working standard to each sample, calibration standard, and quality control sample. The final concentration of the internal standard should be consistent across all samples.

-

Sample Preparation: Perform the necessary sample extraction, purification, and concentration steps. The presence of Adamantane-d16 throughout this process will account for any sample loss.

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the analyte and Adamantane-d16.

-

Data Analysis: Calculate the peak area ratio of the analyte to the Adamantane-d16 internal standard. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Adamantane-d16 in NMR Spectroscopy

Principle: The highly symmetric structure of adamantane results in a simple ¹H and ¹³C NMR spectrum with sharp, well-defined peaks. The deuterated analog, Adamantane-d16, is particularly useful in ¹H NMR of solid-state samples or as a reference in certain applications where proton signals from the standard might interfere with the analyte signals. While less common as a primary reference than tetramethylsilane (B1202638) (TMS), its known chemical shifts in various solvents can be utilized for spectral calibration.

Detailed Methodology:

-

Sample Preparation: For solution-state NMR, dissolve the sample in a deuterated solvent. If using Adamantane-d16 as an external reference, it is placed in a sealed capillary tube which is then inserted into the NMR tube containing the sample. For internal referencing, a small, known amount of Adamantane-d16 can be added directly to the sample, though this is less common.

-

NMR Data Acquisition: Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, number of scans).

-

Spectral Referencing: Reference the acquired spectrum to the known chemical shift of the residual solvent peak or to the peak corresponding to Adamantane-d16 if used as an internal standard.

Visualizing Experimental Workflows

To further clarify the application of high-purity Adamantane-d16, the following diagrams illustrate typical experimental workflows.

Caption: Workflow for using Adamantane-d16 as an internal standard in mass spectrometry.

Caption: Logical relationship for achieving accurate quantification with an internal standard.

Conclusion

High-purity Adamantane-d16 is an indispensable tool for researchers and drug development professionals. Its unique properties enable highly accurate and reproducible quantitative analyses. By carefully selecting a reputable supplier and adhering to rigorous experimental protocols, scientists can leverage the power of this deuterated standard to advance their research and development efforts.

Adamantane-d16: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Adamantane-d16, a deuterated isotopologue of adamantane (B196018). This document outlines its core physicochemical properties and explores its critical role as an internal standard in quantitative analytical methodologies, particularly in the context of pharmacokinetic studies of adamantane-based therapeutics. Detailed experimental protocols and workflow visualizations are provided to support researchers in the application of this compound.

Core Physicochemical Data

Adamantane-d16, also known as perdeuteroadamantane, is a saturated tricyclic hydrocarbon where all 16 hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of adamantane and its derivatives.

| Property | Value | Citations |

| CAS Number | 30470-60-1 | |

| Molecular Weight | 152.33 g/mol | |

| Molecular Formula | C₁₀D₁₆ | |

| Synonym(s) | Perdeuteroadamantane, Tricyclo[3.3.1.13,7]decane-d16 |

Application in Quantitative Bioanalysis

The primary application of Adamantane-d16 is as an internal standard in quantitative analysis, especially for the determination of adamantane-based drugs in biological matrices. Deuterated standards are considered the gold standard for mass spectrometry-based quantification because they co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response.

While specific protocols for Adamantane-d16 are not extensively published, its use is analogous to other deuterated adamantane derivatives like Amantadine-d6 and Memantine-d6, which are employed for the therapeutic drug monitoring (TDM) and pharmacokinetic studies of their respective parent drugs.[1][2][3]

Experimental Protocol: Quantification of an Adamantane Derivative in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

This protocol is a representative method for the quantification of an adamantane-derived drug (e.g., amantadine) in human plasma, using a deuterated adamantane analog as an internal standard (IS). This method is based on established protocols for similar analyses.[1][2][4]

Materials and Reagents

-

Analytes: Adamantane-based drug (e.g., Amantadine) and Adamantane-d16 (as internal standard).

-

Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic acid, Ultrapure water.

-

Biological Matrix: Blank human plasma.

-

Sample Preparation Supplies: Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., acetonitrile).

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of the adamantane drug and Adamantane-d16 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the drug's stock solution with a methanol/water mixture to create working standard solutions for calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of Adamantane-d16 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation

Two common methods for sample clean-up are protein precipitation and solid-phase extraction.

A. Protein Precipitation (for high-throughput analysis): [2]

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

B. Solid-Phase Extraction (SPE) (for higher sensitivity and cleaner samples): [1]

-

To 200 µL of plasma sample, add 20 µL of the IS working solution and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 4.6 mm × 50 mm, 2.7 μm).[4]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for the drug and the internal standard need to be optimized. For adamantane derivatives like amantadine, a common transition is m/z 152.2 → 135.3.[4] For Adamantane-d16, the precursor ion would be at a higher m/z due to the deuterium labeling, and its fragmentation would be monitored.

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the data.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Visualizations

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the general workflow for the quantification of an adamantane derivative in a biological sample using a deuterated internal standard.

This comprehensive guide provides essential information for researchers working with Adamantane-d16. The detailed protocol and workflow diagram offer a practical framework for its application in quantitative bioanalysis, facilitating accurate and reliable results in drug development and clinical research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Guide: Solubility of Adamantane-d16 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Adamantane-d16 (Perdeuteroadamantane). Given the compound's utility in various research applications, including as an internal standard in mass spectrometry and in materials science, a thorough understanding of its solubility is critical for experimental design, formulation, and purification. This document outlines the expected solubility profile of Adamantane-d16 in common organic solvents, provides a detailed experimental protocol for its quantitative determination, and includes a visual workflow of the methodology.

Core Concepts and Solubility Profile

Adamantane-d16 (C₁₀D₁₆) is the perdeuterated isotopologue of adamantane (B196018) (C₁₀H₁₆). Adamantane is a rigid, nonpolar, and highly symmetrical tricyclic hydrocarbon. Its diamondoid structure results in a high melting point (sublimes at ~270 °C) and significant lipophilicity.[1]

The solubility of adamantane and its derivatives is primarily governed by the "like dissolves like" principle. Consequently, it is readily soluble in nonpolar organic solvents and practically insoluble in polar solvents like water.[1][2] The substitution of hydrogen with deuterium (B1214612) in Adamantane-d16 is not expected to significantly alter its fundamental solubility characteristics. While isotopic effects can lead to minor differences in physical properties, the overall solubility behavior in organic solvents should closely mirror that of its non-deuterated counterpart.[3] Therefore, Adamantane-d16 is anticipated to exhibit high solubility in nonpolar solvents and low solubility in polar solvents.

Qualitative Solubility Data

As specific quantitative solubility data for Adamantane-d16 is not extensively available in public literature, the following table summarizes the expected qualitative solubility based on the known behavior of adamantane and structurally similar nonpolar compounds.[4] Researchers are strongly encouraged to determine precise solubility values for their specific applications using the protocols outlined in the subsequent section.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | High | These solvents are nonpolar, similar to the adamantane core, leading to favorable van der Waals interactions. |

| Nonpolar Aromatic | Benzene, Toluene | High | The nonpolar nature of these solvents facilitates the dissolution of the lipophilic adamantane cage. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | These solvents can effectively solvate a wide range of nonpolar to moderately polar organic compounds. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Low to Moderate | While some dissolution may occur, the high lipophilicity of Adamantane-d16 limits its solubility in these more polar environments. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low | The significant polarity of these solvents makes them poor solvents for the nonpolar adamantane structure. |

| Polar Protic | Methanol, Ethanol, Water | Very Low / Insoluble | The highly hydrophobic nature of Adamantane-d16 prevents the formation of significant hydrogen bonds, leading to extremely poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

For accurate and reproducible solubility data, a standardized experimental protocol is essential. The Isothermal Saturation (Shake-Flask) Method is a reliable and widely accepted technique for determining the equilibrium solubility of a crystalline compound.

3.1. Materials and Equipment

-

Adamantane-d16 (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Thermostatically controlled shaker, incubator, or water bath

-

Calibrated thermometer or temperature probe

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

3.2. Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Adamantane-d16 to a glass vial. The excess solid is crucial to ensure that equilibrium is reached and maintained.

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant rate. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.

-

Allow the mixture to equilibrate for a sufficient period. A typical duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached, which is indicated by consistent solubility values.

-

-

Phase Separation and Sampling:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant experimental temperature for several hours (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid premature precipitation, the syringe can be pre-warmed to the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of Adamantane-d16 in the diluted solution using a calibrated analytical method such as GC-MS or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the measured concentration and the known dilution factor, calculate the solubility of Adamantane-d16 in the chosen solvent at the specified temperature.

-

Solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the precision and reproducibility of the results.

-

Mandatory Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Adamantane-d16 using the Isothermal Saturation Method.

References

A Technical Guide to the Research Applications of Deuterated Adamantane

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the applications of deuterated adamantane (B196018) in various research fields. It explores the core principles behind its utility, focusing on the kinetic isotope effect, and details its application in drug development, mechanistic studies, and materials science. This guide includes structured data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of the subject.

Core Principle: The Deuterium (B1214612) Kinetic Isotope Effect (KIE)

The primary advantage of using deuterated compounds, including adamantane derivatives, stems from the kinetic isotope effect (KIE). Deuterium (D) is a stable, non-radioactive heavy isotope of hydrogen (H). A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond due to the increased mass of deuterium.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-limiting step of a reaction.[1][2] This phenomenon is particularly relevant in metabolic processes, where enzymes like cytochrome P450 (CYP450) often catalyze the cleavage of C-H bonds.[3][4] By strategically replacing hydrogen with deuterium at a metabolically vulnerable site on an adamantane-containing molecule, its rate of metabolism can be significantly reduced.[5][6]

The KIE is quantified as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). A KIE (kH/kD) value greater than 1 indicates a "normal" kinetic isotope effect, signifying a slower reaction for the deuterated compound.[1]

Figure 1: The Kinetic Isotope Effect in Drug Metabolism.

Application in Drug Development: Improving Pharmacokinetics

The adamantane moiety is a valued scaffold in medicinal chemistry due to its rigid, lipophilic structure, which can enhance binding affinity, improve stability, and favorably modulate pharmacokinetic properties.[7][8][9] When combined with deuteration, these benefits can be further amplified.

Slowing Metabolic Clearance

The primary application of deuterating adamantane-containing drugs is to decrease the rate of metabolic clearance, particularly oxidative metabolism by CYP450 enzymes.[4][5] This can lead to several therapeutic advantages:

-

Increased Half-Life (t½): A slower metabolism extends the drug's duration of action in the body.[]

-

Increased Total Drug Exposure (AUC): The area under the plasma concentration-time curve is increased, meaning the body is exposed to a therapeutic concentration for longer.[11]

-

Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, improving patient compliance.[5]

-

Reduced Peak-to-Trough Fluctuations: Slower clearance can lead to more stable plasma concentrations, potentially reducing side effects associated with high peak concentrations (Cmax).[]

-

Reduced Formation of Toxic Metabolites: In some cases, deuteration can redirect metabolic pathways away from those that produce toxic byproducts.[6]

Deutetrabenazine, the first deuterated drug approved by the FDA, exemplifies these principles, showing a nearly 2-fold increase in the half-life of its active metabolites compared to its non-deuterated counterpart, tetrabenazine.[12][13]

Quantitative Data on Pharmacokinetic Improvements

| Drug (Deuterated) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication | Reference |

| d9-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase (in mice) | Postoperative Pain | [11] |

| Clearance | Reduced from 4.7 to 0.9 L/h/kg | [11] | |||

| Maximum Concentration (Cmax) | 4.4-fold increase | [11] | |||

| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase | Chorea (Huntington's Disease) | [12] |

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a general procedure to assess and compare the metabolic stability of a deuterated adamantane compound to its non-deuterated analog using human liver microsomes (HLMs).[12]

Objective: To determine the rate of disappearance of the test compounds when incubated with a primary source of drug-metabolizing enzymes.

Materials:

-

Deuterated and non-deuterated adamantane test compounds

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) with an internal standard (for quenching and analysis)

-

96-well incubation plate and a plate shaker/incubator

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer.

-

Incubation Mixture: In each well of the 96-well plate, add the HLM suspension and the NADPH regenerating system in phosphate buffer. Pre-warm the plate to 37°C.

-

Initiation of Reaction: To initiate the metabolic reaction, add the working solution of the test compound (either deuterated or non-deuterated) to the wells.

-

Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding cold acetonitrile containing an internal standard. The "0-minute" sample represents the initial concentration.

-

Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

-

Compare the calculated half-lives of the deuterated and non-deuterated compounds to determine the effect of deuteration on metabolic stability.

-

Figure 2: Experimental workflow for an in vitro metabolic stability assay.

Applications as Research Tools

Beyond direct therapeutic use, deuterated adamantane serves as a valuable tool in various research contexts.

Internal Standards and Tracers

Adamantane-d16 is a fully deuterated version of adamantane.[14] Because its chemical behavior is nearly identical to its non-deuterated counterpart but has a different mass, it is an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[14] It can also be used as a tracer in metabolic studies to follow the fate of adamantane-containing molecules without the interference of endogenous compounds.[14]

NMR Spectroscopy

Deuterated compounds are fundamental to Nuclear Magnetic Resonance (NMR) spectroscopy.[15] While deuterated solvents are most common, deuterated adamantane itself can be used in solid-state NMR as a chemical shift reference.[16] Furthermore, studying the deuterium isotope effects on 13C chemical shifts can provide insights into molecular geometry and hydrogen bonding.[17]

Synthesis of Deuterated Adamantane Derivatives

The synthesis of deuterated adamantane derivatives can be achieved through several strategies, often adapting established methods for non-deuterated analogs.

General Synthetic Strategies

-

Starting from Deuterated Precursors: Synthesis can begin with commercially available deuterated starting materials, incorporating them into the adamantane framework.

-

Lewis-Acid Catalyzed Rearrangement: A common method for creating the adamantane core is the Lewis-acid catalyzed rearrangement of polycyclic hydrocarbon precursors.[18] This can be performed using deuterated precursors to yield a deuterated adamantane scaffold.

-

Direct C-H/C-D Exchange: Under certain conditions (e.g., using a suitable catalyst), hydrogen atoms on a pre-formed adamantane ring can be exchanged for deuterium from a deuterium source like D2O.

-

Flow Chemistry: Modern continuous flow synthesis setups can be adapted for the multi-step synthesis of adamantane derivatives like memantine, offering efficient and controlled production.[19]

Experimental Protocol: Synthesis of 1-Aminoadamantane (Amantadine) Analog

This protocol is a generalized adaptation for synthesizing an aminoadamantane derivative, a common core in many pharmaceuticals.[20] Introducing deuterium would involve using a deuterated adamantane starting material (e.g., 1-bromoadamantane-d15).

Objective: To synthesize an aminoadamantane hydrochloride salt from a bromo-adamantane precursor.

Step 1: Formation of N-(1-adamantyl)formamide

-

In a round-bottom flask equipped with a stirrer and condenser, add 1-bromoadamantane (B121549) to formamide (B127407) at 85°C.

-

Heat the mixture to 90°C and slowly add concentrated sulfuric acid.

-

Maintain the temperature and stir for approximately 4 hours, monitoring the reaction progress with thin-layer chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain N-(1-adamantyl)formamide.

Step 2: Hydrolysis to Amantadine (B194251) and Salt Formation

-

Prepare a mixture of potassium hydroxide, water, and a suitable solvent like propylene (B89431) glycol.

-

Add the N-(1-adamantyl)formamide from the previous step and heat the mixture to approximately 135°C until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and add ice-cold water.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with water and then treat it with aqueous hydrochloric acid to precipitate the amantadine hydrochloride salt.

-

Filter and dry the solid to obtain the final product.

Figure 3: Decision workflow for using deuteration in drug discovery.

Conclusion

Deuterated adamantane represents a powerful and versatile tool in modern research. In drug development, the strategic incorporation of deuterium into the adamantane scaffold offers a proven method for enhancing pharmacokinetic profiles, leading to potentially safer and more effective medicines.[13] As a research tool, its use as an internal standard and in NMR studies provides precision and insight into complex biological and chemical systems. The continued exploration of deuterated adamantane derivatives promises to unlock new therapeutic potentials and deepen our fundamental understanding of reaction mechanisms.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. researchgate.net [researchgate.net]

- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Deuterated Compounds for NMR | TCI AMERICA [tcichemicals.com]

- 16. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

In-Depth Technical Guide: Safety and Handling Precautions for Adamantane-d16

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for Adamantane-d16. The majority of available safety data is for the non-deuterated parent compound, Adamantane. Due to the nature of isotopic substitution, the chemical and toxicological properties of Adamantane-d16 are expected to be nearly identical to those of Adamantane. However, this guide should be used as a supplementary resource to a formal risk assessment conducted by qualified personnel.

Introduction

Adamantane-d16 is a deuterated form of Adamantane, a rigid, cage-like hydrocarbon.[1] Its unique structure imparts high thermal stability and lipophilicity.[2] In pharmaceutical research, deuterated compounds like Adamantane-d16 are valuable tools in metabolic studies, mechanistic investigations, and as internal standards in analytical methods.[3] Understanding the safety and handling of this compound is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

Adamantane is generally considered to have low acute toxicity. However, as with any chemical, it is essential to handle it with appropriate care.

GHS Hazard Statements:

-

H402: Harmful to aquatic life.

-

H413: May cause long-lasting harmful effects to aquatic life.

Precautionary Statements:

-

P273: Avoid release to the environment.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Adamantane. The properties of Adamantane-d16 are expected to be very similar, with a slight increase in molecular weight.

| Property | Value | Reference |

| Molecular Formula | C₁₀D₁₆ | |

| Molecular Weight | 152.33 g/mol | |

| Appearance | White to off-white crystalline solid/powder | |

| Odor | Camphor-like | |

| Melting Point | 209-212 °C (sublimes) | |

| Boiling Point | Sublimes | |

| Density | 1.07 g/cm³ | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Readily soluble in nonpolar organic solvents | |

| log Pow (Octanol/Water Partition Coefficient) | 4.24 at 25 °C |

Toxicological Information

The toxicological data for Adamantane indicates low acute toxicity.

| Endpoint | Value | Species | Reference |

| LD50 (Oral) | > 10,000 mg/kg | Rat | |

| Skin Corrosion/Irritation | Not classified as a skin irritant | ||

| Serious Eye Damage/Irritation | Causes serious eye irritation (slight irritation in rabbits) | ||

| Carcinogenicity | Not classified as a carcinogen by IARC, OSHA, NTP, or ACGIH |

Experimental Protocols

While specific safety assessment protocols for Adamantane-d16 are not available, the following general methodologies are standard for assessing the safety of solid chemical compounds in a research setting.

Protocol 1: Determination of Acute Oral Toxicity (LD50)

-

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

-

Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered by gavage in a suitable vehicle.

-

A range of doses is administered to different groups of animals.

-

Animals are observed for signs of toxicity and mortality for a period of 14 days.

-

A full necropsy is performed on all animals.

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit method.

Protocol 2: Assessment of Skin Irritation

-

Objective: To determine the potential of a substance to cause skin irritation.

-

Test System: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A measured amount of the test substance is applied to the skin and covered with a gauze patch.

-

The patch is removed after a set period (e.g., 4 hours).

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

-

Data Analysis: The severity of the skin reaction is scored, and the substance is classified based on the scoring criteria.

Exposure Controls and Personal Protection

To minimize exposure to Adamantane-d16, the following controls should be implemented.

| Control | Recommendation | Reference |

| Engineering Controls | Work in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended, especially when handling powders to avoid dust generation. | |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber with a thickness >0.11 mm). A lab coat or other protective clothing should be worn. | |

| Respiratory Protection | If dust is generated and exposure limits may be exceeded, use a NIOSH-approved particulate respirator (e.g., N95). | |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. Remove contaminated clothing before entering eating areas. |

Handling and Storage

-

Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Take precautionary measures against static discharge.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature. Incompatible with strong oxidizing agents.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in Section 6.0. Avoid breathing dust.

-

Environmental Precautions: Prevent the product from entering drains, water courses, or the ground.

-

Containment and Cleanup:

-

For dry spills, sweep up or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Clean the affected area thoroughly.

-

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Visualizations

Chemical Handling Workflow

Hazard-Precaution Relationship

References

An In-depth Technical Guide on the Natural Abundance of Deuterium and its Effect on Adamantane-d16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium (B1214612), the properties of deuterated adamantane (B196018) (Adamantane-d16), and the profound implications of isotopic substitution in the context of drug development. The core focus is on the kinetic isotope effect (KIE) and its application in modifying the metabolic stability of pharmacologically active molecules.

Natural Abundance of Deuterium

Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus containing one proton and one neutron. This is in contrast to the most common hydrogen isotope, protium (B1232500) (¹H), which has only a proton.[1][2] The presence of the neutron nearly doubles the mass of the hydrogen atom, leading to significant differences in the physicochemical properties of deuterated compounds compared to their protium counterparts.

In nature, deuterium is found in trace amounts.[1] On Earth, the vast majority of deuterium is bonded with protium to form hydrogen deuteride (B1239839) (HD) gas or is present in water as semi-heavy water (HDO).[1] The natural abundance of deuterium in Earth's oceans is approximately 156 parts per million (ppm), which translates to about 1 deuterium atom for every 6,420 hydrogen atoms.[2] This abundance can vary slightly depending on the geographical location and water source.

| Isotope | Symbol | Nuclear Composition | Natural Abundance (Approx. %) | Atomic Mass (Da) |

| Protium | ¹H | 1 Proton, 0 Neutrons | > 99.98% | 1.0078 |

| Deuterium | ²H or D | 1 Proton, 1 Neutron | ~ 0.0156% | 2.0141 |

Table 1: Natural Abundance and Properties of Stable Hydrogen Isotopes.

Adamantane and Adamantane-d16

Adamantane (C₁₀H₁₆) is a rigid, tricyclic hydrocarbon with a cage-like structure resembling a diamondoid. Its unique, strain-free structure and lipophilicity have made it a valuable scaffold in medicinal chemistry, appearing in drugs such as amantadine (B194251) and rimantadine. Adamantane-d16 is the perdeuterated analogue of adamantane, where all 16 hydrogen atoms have been replaced with deuterium.

The substitution of hydrogen with deuterium results in a notable increase in molecular weight and can subtly alter other physical properties. While properties like melting point are often similar, the vibrational frequencies of C-D bonds are lower than those of C-H bonds, leading to a stronger C-D bond.

| Property | Adamantane (C₁₀H₁₆) | Adamantane-d16 (C₁₀D₁₆) |

| Molecular Formula | C₁₀H₁₆ | C₁₀D₁₆ |

| Molar Mass ( g/mol ) | 136.24 | 152.34 |

| Melting Point (°C) | ~270 (sublimes) | Data not readily available, but expected to be similar to adamantane. |

| Appearance | White crystalline solid | White crystalline solid |

Table 2: Comparison of Physicochemical Properties of Adamantane and Adamantane-d16.

The Deuterium Kinetic Isotope Effect (KIE)

The most significant consequence of replacing hydrogen with deuterium in a molecule, particularly from a pharmacological standpoint, is the Kinetic Isotope Effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, more energy is required to break a C-D bond. In many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, the rate-limiting step involves the cleavage of a C-H bond. By replacing a hydrogen atom at a metabolic site with deuterium, the rate of this cleavage can be significantly reduced. This can lead to a slower rate of drug metabolism, which in turn can:

-

Increase the drug's half-life and exposure.

-

Reduce the formation of potentially toxic metabolites.

-

Allow for lower or less frequent dosing.

The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to the heavy isotopologue (kD), i.e., KIE = kH/kD. A KIE greater than 1 indicates that the C-H bond-breaking step is at least partially rate-limiting.

Experimental Protocols

The synthesis and analysis of deuterated compounds like Adamantane-d16 require specialized techniques. Below are generalized protocols for key experimental procedures.

The synthesis of perdeuterated compounds often involves H/D exchange reactions under harsh conditions. One established method for adamantane involves superelectrophile catalysis.

Protocol: Perdeuteration of Adamantane via Superelectrophile Catalysis

-

Reactant Preparation: Dissolve adamantane in an excess of a deuterated solvent, such as benzene-d6, which serves as the deuterium source.

-

Catalyst Addition: Introduce a superelectrophilic catalyst system. This can be generated in situ, for example, by using a silylium (B1239981) ion promoter.

-

Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) to determine the degree of deuteration.

-

Workup: Upon completion, the reaction is quenched, and the product is isolated. This typically involves partitioning between an organic solvent and water, followed by drying and evaporation of the solvent.

-

Purification: The crude Adamantane-d16 is purified, often by sublimation or recrystallization, to yield the final product.

Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic purity of Adamantane-d16.

Protocol: GC-MS Analysis of Adamantane-d16

-

Sample Preparation: Prepare a dilute solution of the synthesized Adamantane-d16 in a volatile organic solvent (e.g., hexane).

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column for separating hydrocarbons.

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 200 °C) to ensure elution.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 200.

-

-

Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak for Adamantane-d16 should appear at m/z 152. Compare this to the m/z 136 peak for standard adamantane. The isotopic distribution can be used to calculate the percentage of deuterium incorporation.

Deuterium (²H) NMR is a powerful technique for the structural verification of highly deuterated compounds.

Protocol: ²H NMR Analysis of Adamantane-d16

-

Sample Preparation: Dissolve the Adamantane-d16 sample in a non-deuterated solvent (e.g., chloroform (B151607) or DMSO). Using a protonated solvent is unconventional but necessary to avoid a massive solvent signal in the deuterium spectrum.

-

Instrumentation: Use a high-field NMR spectrometer equipped with a probe capable of detecting the deuterium frequency.

-

Data Acquisition:

-

The experiment is run unlocked, as there is no deuterated solvent to provide a lock signal. Shimming can be performed on a separate sample or by using gradient shimming on the proton signal of the sample itself.

-

Acquire the ²H NMR spectrum. Due to the low magnetogyric ratio of deuterium, a longer acquisition time may be needed to achieve a good signal-to-noise ratio.

-

-

Data Analysis: The chemical shifts in a ²H NMR spectrum are equivalent to those in a ¹H NMR spectrum. For the highly symmetric Adamantane-d16, two signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) positions are expected, confirming the structure.

Conclusion

The strategic replacement of hydrogen with deuterium is a powerful tool in modern drug development. Understanding the natural abundance of deuterium provides a baseline for isotopic analysis, while the principles of the kinetic isotope effect offer a rational approach to enhancing the metabolic stability and pharmacokinetic profiles of drug candidates. Adamantane-d16 serves as a classic example of a perdeuterated molecule where these effects can be studied. The analytical techniques of mass spectrometry and NMR spectroscopy are indispensable for the verification and quality control of such isotopically labeled compounds, ensuring their suitability for further research and application in the pharmaceutical industry.

References

An In-depth Technical Guide on the Theoretical vs. Experimental Mass of Adamantane-d16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental mass of Adamantane-d16 (perdeuteroadamantane). It is designed to be a valuable resource for researchers, scientists, and drug development professionals who utilize deuterated compounds in their work, particularly in applications involving mass spectrometry. This guide includes a detailed comparison of the theoretical and experimental mass, a comprehensive experimental protocol for mass determination via Gas Chromatography-Mass Spectrometry (GC-MS), and a logical workflow illustrating the use of Adamantane-d16 as an internal standard in quantitative analysis.

Data Presentation: Theoretical vs. Experimental Mass

The accurate determination of molecular mass is fundamental in chemical analysis. For isotopically labeled compounds such as Adamantane-d16, a comparison between the theoretical and experimental mass is crucial for confirming isotopic enrichment and ensuring the compound's suitability for its intended application.

| Parameter | Value | Source |

| Chemical Formula | C₁₀D₁₆ | N/A |

| Theoretical Molecular Weight ( g/mol ) | 152.33 | Multiple chemical suppliers[1][2][3][4] |

| Experimental Molecular Weight (m/z) | Not explicitly available in literature; determined by mass spectrometry. | N/A |

Note: The theoretical mass is calculated using the atomic masses of carbon (12.011 u) and deuterium (B1214612) (2.014 u). The experimental mass is determined using techniques such as high-resolution mass spectrometry, which provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. While a specific experimental value for Adamantane-d16 is not readily published, it is expected to be very close to the theoretical value. Any significant deviation would warrant further investigation into the isotopic purity of the sample.

Experimental Protocol: Determination of Experimental Mass by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the determination of the experimental mass of Adamantane-d16 using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of volatile and thermally stable compounds like adamantane (B196018) and its derivatives.

1. Objective: To determine the accurate experimental mass of Adamantane-d16 and to confirm its isotopic purity.

2. Materials and Reagents:

-

Adamantane-d16 sample

-

High-purity solvent (e.g., dichloromethane, hexane, or ethyl acetate)

-

Anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate)

-

GC vials with caps (B75204) and septa

3. Instrumentation:

-

Gas Chromatograph (GC) equipped with a Mass Selective Detector (MSD)

-

A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically suitable.

-

Helium carrier gas (high purity)

4. Sample Preparation:

-

Dissolution: Accurately weigh a small amount of the Adamantane-d16 standard and dissolve it in a high-purity volatile solvent to prepare a stock solution (e.g., 1 mg/mL).

-

Dilution: Dilute the stock solution to a working concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

-

Transfer: Transfer the final diluted sample into a GC vial for analysis.

5. GC-MS Instrumental Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for higher sensitivity) or split, depending on the sample concentration.

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Maintain at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-200 (to include the expected molecular ion and potential fragments).

6. Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of Adamantane-d16.

-

Extract the mass spectrum corresponding to the chromatographic peak of Adamantane-d16.

-

Identify the molecular ion peak ([M]⁺˙). For Adamantane-d16, this should be observed at m/z ≈ 152.3.

-

Utilize high-resolution mass spectrometry to determine the exact mass of the molecular ion to four or more decimal places.

-

Analyze the fragmentation pattern to confirm the structure and isotopic distribution. The fragmentation of adamantane typically involves the loss of alkyl fragments.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the analysis and application of Adamantane-d16.

Caption: Workflow for the experimental determination of the mass of Adamantane-d16 using GC-MS.

Adamantane-d16 is frequently used as an internal standard in quantitative mass spectrometry due to its chemical similarity to the non-deuterated analyte and its distinct mass. This allows for the correction of variability during sample preparation and analysis.

Caption: Logical workflow for the use of Adamantane-d16 as an internal standard in quantitative analysis.

References

Methodological & Application

Application Note: High-Precision Quantification of Adamantane-Class Compounds in Pharmaceutical and Research Samples Using Adamantane-d16 as an Internal Standard by GC-MS

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of adamantane (B196018) and its derivatives, such as amantadine (B194251) and memantine (B1676192), in various sample matrices. The use of Adamantane-d16 as an internal standard (IS) is central to this methodology, providing high accuracy and precision by correcting for variations during sample preparation and instrumental analysis. This protocol is particularly suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, quality control of pharmaceuticals, and clinical toxicology.

Introduction

Adamantane and its derivatives are a class of compounds with significant applications in the pharmaceutical industry, serving as antiviral and anti-Parkinsonian agents, and as building blocks in drug discovery. Accurate and precise quantification of these compounds in biological and pharmaceutical samples is crucial for ensuring safety and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.

The use of an internal standard is a cornerstone of accurate quantitative analysis in chromatography. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Deuterated analogs of the analyte are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and exhibit similar ionization and fragmentation behavior, while being easily differentiated by their mass-to-charge ratio. Adamantane-d16, a fully deuterated version of adamantane, serves as an excellent internal standard for the analysis of adamantane-based compounds. Its use minimizes the impact of matrix effects and variations in sample injection volume, leading to highly reliable quantitative results.

This application note provides a comprehensive protocol for the use of Adamantane-d16 as an internal standard in the GC-MS analysis of adamantane derivatives, with a specific focus on the quantification of memantine, a drug used in the treatment of Alzheimer's disease.

Experimental Protocols

Materials and Reagents

-

Analytes: Memantine hydrochloride (or other adamantane derivatives of interest), analytical standard grade

-

Internal Standard: Adamantane-d16, analytical standard grade

-

Solvents: Methanol (B129727), Dichloromethane (B109758), Hexane (B92381) (all HPLC or GC grade)

-

Reagents: Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl), Anhydrous sodium sulfate (B86663)

-

Sample Matrix: Human plasma (or other relevant matrix)

-

GC Vials: 2 mL amber glass vials with PTFE-lined septa

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

-

Autosampler: Agilent 7693A Autosampler (or equivalent)

Sample Preparation (for Plasma Samples)

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of the plasma sample.

-

Internal Standard Spiking: Add 50 µL of a 1 µg/mL Adamantane-d16 solution in methanol to each plasma sample, calibration standard, and quality control (QC) sample.

-

Alkalinization: Add 100 µL of 1 M NaOH to each tube and vortex for 30 seconds to adjust the pH.

-

Liquid-Liquid Extraction: Add 1 mL of hexane to each tube. Vortex for 2 minutes to extract the analytes and the internal standard.

-

Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Isolation of Organic Layer: Carefully transfer the upper organic layer (hexane) to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried residue in 100 µL of dichloromethane for GC-MS analysis.

GC-MS Parameters

| Parameter | Setting |

| Inlet | Splitless mode, 250°C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Transfer Line | 280°C |

| Ion Source | Electron Ionization (EI), 230°C |

| Quadrupole | 150°C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | Memantine: m/z 164, 179 (quantification), 122, 107 (qualifier) Adamantane-d16: m/z 152 (quantification), 108 (qualifier) |

Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and determining the linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Calibration Curve and Linearity